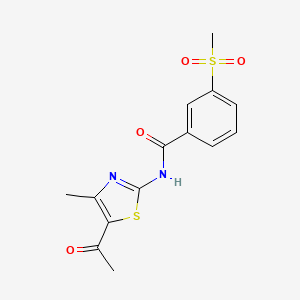

N-(5-acetyl-4-methylthiazol-2-yl)-3-(methylsulfonyl)benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N-(5-acetyl-4-methylthiazol-2-yl)benzamide” is a chemical compound with the molecular formula C13H12N2O2S and a molecular weight of 260.31 .

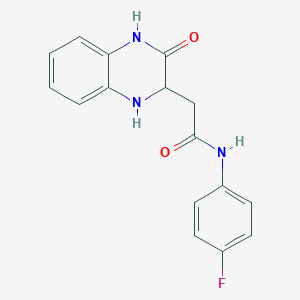

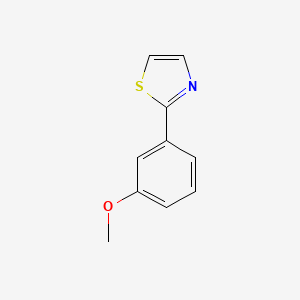

Molecular Structure Analysis

The molecular structure of “N-(5-acetyl-4-methylthiazol-2-yl)benzamide” consists of a benzamide group attached to a 5-acetyl-4-methylthiazol-2-yl group .科学的研究の応用

Antimalarial and Antiviral Applications

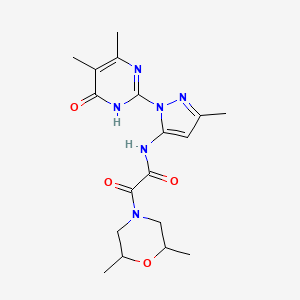

N-(5-acetyl-4-methylthiazol-2-yl)-3-(methylsulfonyl)benzamide derivatives have been investigated for their antimalarial activity. Computational calculations and molecular docking studies have shown that certain sulfonamide derivatives exhibit potent antimalarial properties with low cytotoxicity, highlighting their potential as COVID-19 therapeutic agents due to their interaction with key viral proteins (Fahim & Ismael, 2021).

Antiarrhythmic Properties

Research into 4-[(methylsulfonyl)amino]benzamides and sulfonamides has uncovered their Class III antiarrhythmic activity, particularly in models of ventricular fibrillation in dogs. These compounds show promise in prolonging action potential duration without affecting conduction, indicating their potential for treating arrhythmias (Ellingboe et al., 1992).

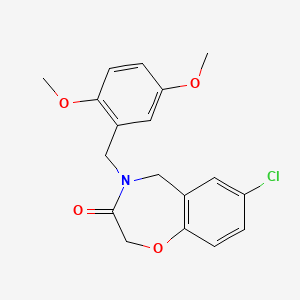

Chemical Synthesis and Environmental Applications

The copper(II)-catalyzed remote sulfonylation of N-(quinolin-8-yl)benzamide derivatives demonstrates an environmentally friendly approach to synthesizing N-(5-(phenylsulfonyl)quinolin-8-yl)benzamide derivatives. This method yields products in moderate to high yields and is noted for its minimal odor and reduced environmental impact (Xia et al., 2016).

Electrophysiological Activity

N-substituted-4-(1H-imidazol-1-yl)benzamides have been synthesized and evaluated for their cardiac electrophysiological activity, showing comparable potency to known selective class III agents. These findings suggest the potential of these compounds in the development of new treatments for reentrant arrhythmias (Morgan et al., 1990).

Prodrug Development

Investigations into water-soluble amino acid derivatives of N-methylsulfonamides as potential prodrugs highlight the possibility of enhancing the solubility and pharmacological profiles of sulfonamide drugs. These studies provide a foundation for the development of more effective and patient-friendly pharmaceuticals (Larsen, Bundgaard, & Lee, 1988).

特性

IUPAC Name |

N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-3-methylsulfonylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O4S2/c1-8-12(9(2)17)21-14(15-8)16-13(18)10-5-4-6-11(7-10)22(3,19)20/h4-7H,1-3H3,(H,15,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYAYXLIRCAPAHZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)NC(=O)C2=CC(=CC=C2)S(=O)(=O)C)C(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N~4~-(4-methoxybenzyl)-1-[6-(4-methylpiperidino)-4-pyrimidinyl]-1H-imidazole-4-carboxamide](/img/structure/B2536730.png)

![2-(Furan-2-yl)-1-(pyrido[3,4-d]pyrimidin-4-ylamino)propan-2-ol](/img/structure/B2536731.png)

![2,4-difluoro-N-(2-(6-(isopropylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2536732.png)

![(2Z)-2-[(2-chloro-6-fluorophenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-ol](/img/structure/B2536735.png)

![1-[(2-fluorophenoxy)methyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B2536737.png)

![3,5-dimethoxy-N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)benzamide](/img/structure/B2536744.png)